2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile
Description
2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative characterized by a unique combination of functional groups: two acetyl groups at the 2-position, a benzenesulfonyl group at the 1-position, a 4-chlorophenyl substituent at the 3-position, and a carbonitrile moiety at the 1-position.
Properties
IUPAC Name |
2,2-diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-13(23)20(14(2)24)18(15-8-10-16(21)11-9-15)19(20,12-22)27(25,26)17-6-4-3-5-7-17/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTXGORFLPCPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C1(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile, identified by its CAS number 860611-37-6, is a synthetic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanism of action based on recent research findings.
- Molecular Formula : C20H16ClNO4S
- Molar Mass : 401.86 g/mol
- Structure : The compound features a cyclopropane core substituted with acetyl and benzenesulfonyl groups, alongside a chlorophenyl moiety.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various compounds structurally related to 2,2-diacetyl derivatives. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown significant efficacy against various bacterial strains.
- Study Findings :
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored through various assays.
-
In Vitro Studies :
- A study reported that certain derivatives showed significant antiproliferative effects on cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma) with IC50 values in the nanomolar range .
- The compounds exhibited cytotoxicity by inducing cell cycle arrest and apoptosis in cancer cells.
-
Mechanism of Action :
- The anticancer activity is attributed to the ability of these compounds to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics essential for cell division .
- Additionally, some studies suggest that these compounds may inhibit angiogenesis, further contributing to their anticancer effects .
Case Study 1: Antimicrobial Efficacy
A series of synthesized derivatives were tested for their antimicrobial properties using the tube dilution technique. Among these, several compounds showed comparable effectiveness to standard antibiotics like ciprofloxacin and fluconazole.
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| 2,2-Diacetyl Derivative | Moderate | Strong |
Case Study 2: Anticancer Assessment
In a comprehensive study evaluating antiproliferative activities against three cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HT-29 | 0.5 |
| Compound D | M21 | 0.3 |
| 2,2-Diacetyl Derivative | MCF7 | 0.7 |
These results indicate that the compound exhibits promising anticancer properties that warrant further investigation.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The benzenesulfonyl and carbonitrile groups in the target compound likely increase its acidity and stability compared to carboxamide-containing analogs (e.g., ).
- Chlorinated Aromatics : The 4-chlorophenyl group may enhance agrochemical activity, as seen in dichlorophenyl-containing pesticides like etaconazole (). However, fewer chlorine atoms might reduce persistence compared to dichlorophenyl analogs.
- Acetyl vs. Triazole : The diacetyl groups in the target compound could improve membrane permeability compared to polar triazole rings in etaconazole but may reduce target-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
